molecular formula C9H6O3 B1224647 Benzene-1,3,5-tricarbaldehyde CAS No. 3163-76-6

Benzene-1,3,5-tricarbaldehyde

Cat. No. B1224647
CAS RN: 3163-76-6
M. Wt: 162.14 g/mol
InChI Key: AEKQNAANFVOBCU-UHFFFAOYSA-N
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Patent
US09212131B2

Procedure details

1,3,5-Tris(hydroxymethyl)benzene 15 (927 mg, 5.12 mmol) was suspended in CH2Cl2 (25 mL) and solid PCC (5.94 g, 27.6 mmol) was added. After 30 minutes of stirring, the reaction was diluted with acetone (10 mL) and was allowed to stir for 3 hr at RT. TLC (10% MeOH, 90% CH2Cl2 Rf=0.50) was used to determine if the reaction was complete. After the reaction was complete, the precipitated chromium salts were filtered off and washed with CH2Cl2. The aqueous layer was extracted 3 times in CH2Cl2 and saturated Na2CO3. The organic layers were combined and dried over anhydrous Na2SO4, filtered, and concentrated. Flash column chromatography (100% CH2Cl2 Rf=0.4) gave 16 (272 mg, 1.68 mmol, 33%). 1H NMR (CDCl3): δ 10.21 (s, 3H), 8.63 (s, 3H).
Quantity
927 mg
Type
reactant
Reaction Step One
Name
Quantity
5.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([CH2:9][OH:10])[CH:6]=[C:5]([CH2:11][OH:12])[CH:4]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.CO>C(Cl)Cl.CC(C)=O>[CH:9]([C:7]1[CH:6]=[C:5]([CH:11]=[O:12])[CH:4]=[C:3]([CH:2]=[O:1])[CH:8]=1)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
927 mg
Type
reactant
Smiles
OCC1=CC(=CC(=C1)CO)CO
Step Two
Name
Quantity
5.94 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 3 hr at RT
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitated chromium salts were filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 3 times in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC(=CC(=C1)C=O)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.68 mmol
AMOUNT: MASS 272 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.